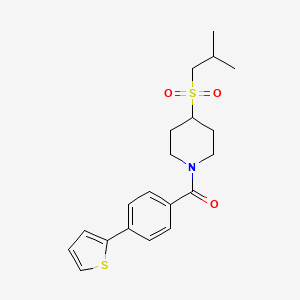![molecular formula C24H19N3O5S2 B2374774 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide CAS No. 326882-36-4](/img/structure/B2374774.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is a compound with significant relevance in various scientific fields This compound stands out due to its complex molecular structure, which includes a benzoisoquinoline and benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide typically involves multi-step reactions. These processes begin with the preparation of the benzoisoquinoline core, followed by the introduction of the benzothiazole moiety. The overall process requires specific catalysts, solvents, and controlled reaction environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions, such as temperature, pressure, and reaction time. Efficient purification techniques, like recrystallization and chromatography, are employed to ensure the compound meets the necessary standards for its intended applications.
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure allows for selective modifications at different positions within the molecule.
Common Reagents and Conditions:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.
Substitution: Typical reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and the reagents used. For instance, oxidation may introduce oxygen-containing functional groups, while reduction might yield hydroxyl or amine groups.
科学的研究の応用
Chemistry: The compound is used in developing new synthetic pathways and studying reaction mechanisms. Its complex structure makes it a valuable model in computational chemistry for exploring electronic properties and molecular interactions.
Biology: In biological research, this compound can be used to investigate cell signaling pathways and enzyme inhibition. Its interactions with biomolecules offer insights into cellular processes and the development of potential therapeutic agents.
Medicine: In medicinal chemistry, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is explored for its potential as a drug candidate. Its molecular structure is conducive to binding with specific biological targets, making it a promising lead in drug design.
Industry: The compound has applications in materials science, particularly in developing new polymers and coatings. Its stability and reactivity are advantageous in creating materials with desirable physical and chemical properties.
作用機序
The mechanism by which this compound exerts its effects varies depending on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The specific interactions at the molecular level often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to conformational changes in the target molecules.
類似化合物との比較
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)phenyl)butanamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(sulfonyl)phenyl)butanamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(benzothiazol-2-yl)butanamide
Uniqueness: The presence of both the benzoisoquinoline and benzothiazole moieties distinguishes 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide from other compounds. This structural combination imparts unique chemical and biological properties, enhancing its potential for diverse applications in research and industry.
特性
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S2/c1-34(31,32)15-10-11-18-19(13-15)33-24(25-18)26-20(28)9-4-12-27-22(29)16-7-2-5-14-6-3-8-17(21(14)16)23(27)30/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGWXMXTSGKZOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2374691.png)
![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2374693.png)

![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)

![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2374699.png)


![N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2374703.png)


![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)
